(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal
Overview
Description
(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is an organic compound belonging to the class of aminosaccharides It is characterized by the presence of an amino group and multiple hydroxyl groups attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the use of aldol addition reactions, where an aldehyde reacts with an acyloxazolidinone to form the desired product with complete stereochemical control . Another method involves the use of hydroquinone and benzoquinone intermediates, which improve the yield and reproducibility of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and acylation reactions are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents under mild conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of nucleoside derivatives, which are important in the study of RNA-dependent RNA viral polymerase inhibitors . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, it finds applications in the industry as a research tool for controlling osmolarity in cell biological studies .
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s multiple hydroxyl groups allow for hydrogen bonding interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal include other aminosaccharides and sugar alcohols, such as D-mannitol and 2’-O-methyladenosine . These compounds share structural similarities, such as the presence of hydroxyl groups and a sugar backbone.
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of an amino group. This unique combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZJRDIKDNXKIJ-VPENINKCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)N)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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